molecular formula C9H13N2Na2O9P B123727 5'-Uridylic acid, disodium salt CAS No. 3387-36-8

5'-Uridylic acid, disodium salt

Cat. No. B123727
CAS RN: 3387-36-8
M. Wt: 370.16 g/mol
InChI Key: RSSRHKDOIOBLBS-WFIJOQBCSA-N
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Description

5’-Uridylic acid, disodium salt, also known as Uridine 5’-monophosphate disodium salt or 5’-UMP-Na2, is a uracil nucleotide that is used as a monomer in RNA . It is an ester of phosphoric acid with the nucleoside uridine . The empirical formula is C9H11N2Na2O9P and the molecular weight is 368.15 .


Synthesis Analysis

Uridine monophosphate (the non-salt form of 5’-Uridylic acid, disodium salt) is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is extremely slow if uncatalyzed, but adequately catalyzed, it takes place once per second .


Molecular Structure Analysis

The molecular structure of 5’-Uridylic acid, disodium salt consists of the phosphate group, the pentose sugar ribose, and the nucleobase uracil . The molecular formula is C9H11N2Na2O9P .


Physical And Chemical Properties Analysis

5’-Uridylic acid, disodium salt is a white powder with a characteristic meaty taste . It has a high solubility in water, about 41 g/100 ml H2O at 20°C .

Scientific Research Applications

1. Chromatographic Analysis

5'-Uridylic acid, disodium salt (5’-UMPNa2) has been utilized in chromatographic analysis. A study established an HPLC method for determining various nucleotides, including 5’-UMPNa2, in nucleotide pollen capsules. This method proved to be simple, rapid, sensitive, reproducible, accurate, and reliable for analytical testing and quality control of nucleotides in health products (Li Hong-lin, 2015).

2. Drug Delivery Systems

In the context of drug delivery systems, 5'-UMPNa2 has been explored. A study on brush-border-enzyme-mediated intestine-specific drug delivery examined amino acid prodrugs of 5-Aminosalicylic acid, incorporating 5'-UMPNa2. These prodrugs were designed to exploit the selective hydrolytic activity of intestinal enzymes for targeted drug release (Pellicciari et al., 1993).

3. Neurotropic Drug Formulation

5'-UMPNa2 has also been used in the formulation of multi-component drugs with neurotropic action. The research aimed at the experimental substantiation of technology for obtaining such drugs. It involved critical quality characteristic analysis and process control for batch production of these drugs (Almakaiev & Sidenko, 2021).

4. Electrospray Mass Spectrometry Enhancement

A study utilized 5'-UMPNa2 in electrospray mass spectrometry. The research focused on enhancing the analysis of polyphosphonated salts, including 5'-UMPNa2, through diethylamine treatment, which significantly increased signal intensities and reduced sodium adduction (Ballantine, Games, & Slater, 1997).

Mechanism of Action

Target of Action

Disodium UMP, also known as Uridine 5’-monophosphate disodium salt, is a pyrimidine mononucleotide . It is a major component of ribonucleic acid (RNA) and plays a crucial role in the synthesis of RNA . The primary targets of Disodium UMP are the enzymes involved in the synthesis of RNA .

Mode of Action

Disodium UMP interacts with its targets by providing the necessary uridine for RNA synthesis . It is an ester of phosphoric acid with the nucleoside uridine, consisting of the phosphate group, the pentose sugar ribose, and the nucleobase uracil . This structure allows it to be incorporated into the growing RNA chain during the process of transcription .

Biochemical Pathways

Disodium UMP is involved in the pyrimidine nucleotide biosynthetic pathway . It is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . In humans, the orotidylate decarboxylase function is carried out by the protein UMP synthase . Once formed, UMP is further converted to UTP (uridine 5’-triphosphate) using kinases .

Pharmacokinetics

It is known that it is soluble in water , which suggests that it can be readily absorbed and distributed in the body

Result of Action

The primary result of Disodium UMP action is the formation of RNA, a crucial molecule involved in various biological functions, including coding, decoding, regulation, and expression of genes . It has been used to study the effect of pyrimidine synthesis inhibitor, 5-azacytidine, on cholesterol and lipid metabolism . It has also been used to study the effect of nucleotides on the growth of specific intestinal bacteria .

Action Environment

The action of Disodium UMP can be influenced by various environmental factors. For example, the presence of other nucleotides and enzymes can affect its conversion to UTP . Additionally, factors such as pH and temperature can impact the stability and efficacy of Disodium UMP . .

Biochemical Analysis

Biochemical Properties

Disodium Uridine 5’-monophosphate plays a pivotal role in various biological processes. In addition to nucleic acid synthesis, it is critical to glycogen synthesis through the formation of uridine diphosphate glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Cellular Effects

Disodium Uridine 5’-monophosphate has been found to have significant effects on various types of cells and cellular processes. It has been shown to increase cognitive function in animals . In addition, it has been found to enhance the neurite outgrowth produced by nerve growth factor (NGF) in rat PC12 cells .

Molecular Mechanism

The molecular mechanism of Disodium Uridine 5’-monophosphate involves its role as a major component of ribonucleic acid . It is found in dietary supplements as well as natural RNA rich foods and has been shown to increase cognitive function in animals . The packing arrangements of Disodium Uridine 5’-monophosphate hydrates present typical layered sandwich structures and show that the UMP molecular layers alternate with water molecular layers .

Temporal Effects in Laboratory Settings

The protonation equilibria of Disodium Uridine 5’-monophosphate was determined in binary solvent mixtures of water–methanol containing 0, 10, 15, 20, 25, 30, 35, 40, 45, and 50 % (v/v) methanol, using a combination of spectrophotometric and potentiometric methods at 25 °C and constant ionic strength .

Dosage Effects in Animal Models

For instance, gerbils fed a combination of Disodium Uridine 5’-monophosphate, choline, and docosahexaenoic acid (DHA) were found to have significantly improved performance in running mazes over those not fed the supplements .

Metabolic Pathways

Disodium Uridine 5’-monophosphate is involved in various metabolic pathways. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .

Transport and Distribution

Plasma Disodium Uridine 5’-monophosphate enters cells through nucleoside transporter . In addition to nucleic acid synthesis, Disodium Uridine 5’-monophosphate is critical to glycogen synthesis through the formation of uridine diphosphate glucose .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '5'-Uridylic acid, disodium salt' involves the conversion of uridine to uridine 5'-monophosphate (UMP) and subsequent conversion of UMP to disodium 5'-uridylate. The final step involves the addition of sodium hydroxide to disodium 5'-uridylate to form '5'-Uridylic acid, disodium salt'.", "Starting Materials": [ "Uridine", "Phosphoric acid", "Sodium hydroxide" ], "Reaction": [ "Uridine is first converted to uridine 5'-monophosphate (UMP) in the presence of phosphoric acid.", "UMP is then converted to disodium 5'-uridylate by reacting it with sodium hydroxide.", "Finally, disodium 5'-uridylate is treated with excess sodium hydroxide to form '5'-Uridylic acid, disodium salt'." ] }

CAS RN

3387-36-8

Molecular Formula

C9H13N2Na2O9P

Molecular Weight

370.16 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/t4-,6-,7-,8-;;/m1../s1

InChI Key

RSSRHKDOIOBLBS-WFIJOQBCSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na].[Na]

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na].[Na]

Other CAS RN

7545-48-4
3387-36-8

synonyms

5’-UMP Disodium Salt;  Disodium 5’-UMP;  Disodium 5’-Uridylate;  Disodium UMP;  Disodium Uridine 5’-Monophosphate;  Disodium Uridine 5’-Phosphate;  NSC 20257;  Uridine 5’-(Dihydrogen Phosphate) Disodium Salt;  Uridylic Acid Disodium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Uridine 5'-monophosphate disodium salt?

A1: Uridine 5'-monophosphate disodium salt, also known as 5'-Uridylic acid, disodium salt, is a nucleotide naturally found in living organisms. While its exact molecular weight may vary depending on the hydration state, it's typically around 368 g/mol.

Q2: What is the solubility of Uridine 5'-monophosphate disodium salt?

A2: The solubility of Uridine 5'-monophosphate disodium salt is temperature-dependent and decreases with increasing ethanol concentration in a solution. [] Research has investigated its solubility in deionized water and ethanol-aqueous mixtures at various temperatures, utilizing a dual-circuit laser detector for measurement. []

Q3: Has the metastable zone of Uridine 5'-monophosphate disodium salt been studied?

A3: Yes, the metastable zone width of Uridine 5'-monophosphate disodium salt in ethanol-aqueous mixtures has been researched. [] Factors influencing this width, such as agitation rate, pH value, and Na+ concentration, were also investigated. []

Q4: How is Uridine 5'-monophosphate disodium salt used in pharmaceutical development?

A4: Uridine 5'-monophosphate disodium salt is incorporated into pharmaceutical formulations, notably in a combined medicine for polyneuropathy treatment. [] This formulation, encapsulated for oral administration, also includes cytidine-5-monophosphate disodium salt, vitamin B6, thioctic acid, and magnesium lactate dihydrate. [] Researchers have investigated the stability and compatibility of the active components within this combined medicine. []

Q5: What challenges are associated with formulating a combined medicine containing Uridine 5'-monophosphate disodium salt?

A5: Developing a combined medication containing Uridine 5'-monophosphate disodium salt, cytidine-5-monophosphate disodium salt, vitamin B6, thioctic acid, and magnesium lactate dihydrate presents challenges. [] These include achieving suitable bulk density using direct mixing, necessitating alternative methods like wet granulation. [] Additionally, incorporating thioctic acid into the mixture during fluidized bed granulation proves difficult. []

Q6: How does Uridine 5'-monophosphate disodium salt impact dopamine release in aged rats?

A6: Studies in aged rats suggest that dietary supplementation with Uridine 5'-monophosphate disodium salt can enhance potassium-evoked dopamine release and promote neurite outgrowth. [] This finding highlights a potential neuroprotective role of this compound.

Q7: What is the role of Uridine 5'-monophosphate disodium salt in milk formula?

A7: Uridine 5'-monophosphate disodium salt is a component of a specialized milk formula designed to support infant health. [] This formula, aiming to provide complete nutrition and improve immunity, incorporates Uridine 5'-monophosphate disodium salt alongside other nucleotides in a specific ratio. []

Q8: How is Uridine 5'-monophosphate disodium salt used in tissue engineering?

A8: Uridine 5'-monophosphate disodium salt acts as a cross-linking agent in the development of thermosensitive chitosan hydrogels for potential tissue engineering applications. [] Researchers have investigated its impact on the sol-gel transition of chitosan lactate and chitosan chloride solutions using rheological measurements and nuclear magnetic resonance. []

Q9: Has the impact of Uridine 5'-monophosphate disodium salt on chitosan hydrogels been studied?

A9: Yes, Uridine 5'-monophosphate disodium salt plays a significant role in creating a new generation of chitosan hydrogels intended for nerve cell culture scaffolds. [, ] These hydrogels, formed using chitosan lactate and chitosan chloride, exhibit temperature-responsive gelling properties. [, ] Various techniques, including scanning electron microscopy, Fourier transform infrared spectroscopy, and differential scanning calorimetry, have been employed to characterize these hydrogels. [, ]

Q10: How is Uridine 5'-monophosphate disodium salt quantified in biological samples?

A10: A high-performance liquid chromatography (HPLC) method has been developed to determine erythrocyte pyrimidine 5'-nucleotidase (P5N) activity in human blood, with Uridine 5'-monophosphate disodium salt serving as the substrate. [] This method simplifies the process by eliminating the need for erythrocyte lysate dialysis before the assay. []

Q11: What is the impact of Uridine 5'-monophosphate disodium salt supplementation on Litopenaeus vannamei?

A11: Research on juvenile Litopenaeus vannamei (Pacific white shrimp) demonstrates the beneficial effects of dietary Uridine 5'-monophosphate disodium salt supplementation. [] The study revealed improvements in hepatopancreas function, intestinal morphology, and antioxidant activity in shrimp receiving the supplement. []

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